elaeodendroside T
Description
Elaeodendroside T is a cardenologide glycoside isolated from Elaeodendron species, notably Elaeodendron sp. in the Madagascar rainforest . Structurally, it features a 2,3,14-trioxygenated 12-oxo-card-4,20(22)-dienolide aglycone with a 1,4-dioxane ring bridging rings A and A' (Fig. 1). This unique structural motif is critical for its bioactivity . Its molecular formula is C₃₀H₄₂O₁₀, confirmed by HRFABMS and NMR data . Elaeodendroside T exhibits potent antiproliferative activity, particularly against the A2780 human ovarian cancer cell line (IC₅₀ = 0.14 µM), outperforming many related compounds .
Properties
Molecular Formula |
C32H44O10 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[(3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,20S,22S,23R)-10,22-dihydroxy-9-methoxy-7,14,18-trimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacos-1-en-20-yl] acetate |
InChI |
InChI=1S/C32H44O10/c1-16-10-25(37-5)32(36)28(39-16)41-22-12-19-6-7-21-20(29(19,3)13-23(22)42-32)8-9-30(4)27(18-11-26(34)38-15-18)24(40-17(2)33)14-31(21,30)35/h11-12,16,20-25,27-28,35-36H,6-10,13-15H2,1-5H3/t16-,20+,21-,22-,23-,24+,25-,27+,28+,29+,30-,31+,32+/m1/s1 |
InChI Key |
CTLHRQFAFGUEQH-HAVIGHGVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C=C4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(C[C@@H]([C@@H]6C7=CC(=O)OC7)OC(=O)C)O)C)O)OC |
Canonical SMILES |
CC1CC(C2(C(O1)OC3C=C4CCC5C(C4(CC3O2)C)CCC6(C5(CC(C6C7=CC(=O)OC7)OC(=O)C)O)C)O)OC |
Synonyms |
elaeodendroside T |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Elaeodendroside T belongs to a class of cardenolides characterized by oxygenated steroidal cores and glycosidic sugar attachments. Below is a comparative analysis with structurally and functionally related compounds:
Elaeodendroside U (C₂₉H₄₀O₉)
- Structural Differences : Lacks the 1,4-dioxane ring between rings A and A', instead featuring a simpler glycosylation pattern .
- Bioactivity : Significantly less potent (IC₅₀ = 4.2 µM in A2780 cells) compared to elaeodendroside T, underscoring the importance of the 1,4-dioxane ring for antiproliferative activity .
Elaeodendroside B (C₃₅H₅₄O₁₆)
- Structural Differences : Contains an additional hexose unit and a methylenedioxy group at C-30 .
- Bioactivity : Moderate activity (IC₅₀ = 0.8 µM in A2780 cells), suggesting bulkier sugar moieties may reduce cell permeability .
Elaeodendroside V (C₃₅H₅₄O₁₆)
Cryptostigmin II
- Structural Differences : Shares a similar aglycone core but lacks glycosylation .
- Bioactivity : Inactive in antiproliferative assays, highlighting the necessity of glycosidic groups for cytotoxicity .
Key Structural Determinants of Bioactivity
The 1,4-dioxane ring in elaeodendroside T enhances rigidity and facilitates interactions with cellular targets, such as Na⁺/K⁺-ATPase, a known cardenolide target . Compounds lacking this ring (e.g., elaeodendroside U) show reduced potency. Additionally:
- Sugar Moieties : Polar groups improve solubility but may hinder membrane penetration (e.g., elaeodendroside B).
- Oxidation State : 12-oxo and 14β-hydroxy groups stabilize the steroid core, enhancing receptor binding .
Antiproliferative Activity Data
Table 1. IC₅₀ Values of Elaeodendroside T and Analogues in A2780 Ovarian Cancer Cells
| Compound | IC₅₀ (µM) | Structural Features |
|---|---|---|
| Elaeodendroside T | 0.14 | 1,4-dioxane ring, 12-oxo, 14β-OH |
| Elaeodendroside U | 4.2 | No dioxane ring |
| Elaeodendroside B | 0.8 | Methylenedioxy group |
| Elaeodendroside F | 1.2 | 3-O-methylhexose |
Taxonomic and Pharmacological Context
Elaeodendroside T is predominantly sourced from Elaeodendron orientale and Elaeodendron sp., which produce diverse cardenolides with anti-arthritic, antiviral, and anticancer properties . Related species like E. schweinfurthianum yield non-cardenolide metabolites (e.g., friedelane triterpenes), emphasizing the genus' chemical diversity .
Q & A
Q. What are the validated analytical methods for identifying and characterizing elaeodendroside T in plant extracts?
To confirm the presence and purity of elaeodendroside T, researchers should combine chromatographic techniques (e.g., HPLC or LC-MS for separation and quantification) with spectroscopic methods (e.g., NMR for structural elucidation). Validation parameters such as limit of detection (LOD), precision, and recovery rates must be reported to ensure reproducibility .
Q. Which plant species or tissues are primary sources of elaeodendroside T, and how does extraction efficiency vary across methods?
Q. What in vitro bioactivity models are commonly used to evaluate elaeodendroside T’s pharmacological potential?
Standard assays include cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) tests. Researchers must standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
Advanced Research Questions
Q. How can contradictory findings in elaeodendroside T’s pharmacological effects be systematically analyzed?
Discrepancies (e.g., conflicting IC50 values in cytotoxicity studies) may arise from differences in cell line sensitivity, compound stability, or assay protocols. Researchers should perform meta-analyses of published data, comparing variables such as dosage ranges, incubation times, and control treatments. Statistical tools like ANOVA can identify significant confounding factors .
Q. What experimental design strategies mitigate challenges in studying elaeodendroside T’s mechanism of action in vivo?
To address bioavailability and metabolite interference, employ isotopic labeling (e.g., ¹⁴C-tracing) or use knockout animal models to isolate target pathways. Pharmacokinetic studies (plasma half-life, tissue distribution) should precede mechanistic investigations .
Q. How can computational methods enhance the understanding of elaeodendroside T’s structure-activity relationships?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or PI3K. Comparative molecular field analysis (CoMFA) can guide synthetic modifications to improve potency. Validate predictions with in vitro mutagenesis or competitive binding assays .
Methodological Guidance
Q. What statistical approaches are appropriate for dose-response studies involving elaeodendroside T?
Non-linear regression models (e.g., log-dose vs. response) with goodness-of-fit metrics (R²) are standard. For multi-experiment comparisons, use mixed-effects models to account for inter-study variability. Report confidence intervals and p-values adjusted for multiple testing .
Q. How should researchers address ethical considerations in animal studies evaluating elaeodendroside T’s toxicity?
Follow ARRIVE guidelines for experimental rigor and transparency. Include negative controls, humane endpoints, and third-party oversight (e.g., Institutional Animal Care and Use Committee). Justify sample sizes via power analysis to minimize unnecessary animal use .
Data Contradiction Analysis Framework
Q. What steps resolve inconsistencies in elaeodendroside T’s reported antioxidant vs. pro-oxidant effects?
- Replicate experiments under identical conditions (e.g., ROS detection assays using same probes).
- Cross-validate with orthogonal methods (e.g., electron spin resonance vs. fluorescent dyes).
- Contextualize findings by considering cell type-specific redox environments .
Future Research Directions
Q. What gaps exist in understanding elaeodendroside T’s synergism with other phytochemicals?
Limited data exist on combinatorial effects. Researchers should design fractional inhibitory concentration (FIC) index studies or transcriptomic analyses (RNA-seq) to identify synergistic pathways. Prioritize compounds with complementary mechanisms (e.g., paclitaxel for microtubule disruption) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
